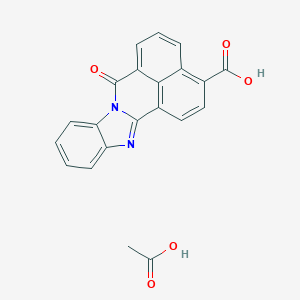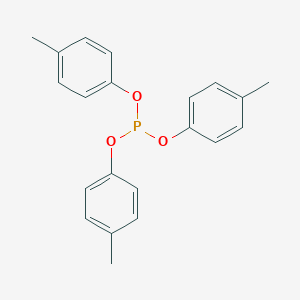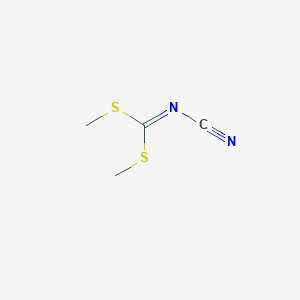
3-(Trifluoromethyl)benzonitrile
Overview
Description
3-(Trifluoromethyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. While the specific compound 3-(Trifluoromethyl)benzonitrile is not directly discussed in the provided papers, related compounds with trifluoromethyl groups have been studied for their unique properties and applications in various fields, such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can involve various strategies, including the use of trifluoromethylseleno substituents as described in the synthesis of benzyltrifluoromethyl selenide, which allows for electrophilic trifluoromethylselenolation of organic molecules . Additionally, the synthesis of complex molecules like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile involves multiple steps, including the use of click reactions to introduce triazole rings, demonstrating the versatility of trifluoromethylated compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be significantly influenced by the presence of the trifluoromethyl group. For example, in trifluoromethylated benzanilides, the trifluoromethyl group affects the molecular conformation and crystal packing, leading to various intermolecular interactions such as hydrogen bonds and the "fluorous effect" . The crystal structure of 4-(Trifluoromethyl)benzonitrile reveals that the aromatic ring is slightly deformed due to the presence of electronegative groups, and molecules are linked through hydrogen bonds to form a dense network .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, the study of the reactivity of trifluoromethyl-4-vinyl-benzene in [3+2] cycloaddition reactions shows that the trifluoromethyl group can influence the activation energy and regioselectivity of the reaction, affecting the overall yield and outcome . The addition of amines to certain trifluoromethylated compounds can lead to color changes due to ion-pair formation, indicating the potential for these compounds to be used as sensors or in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are often unique due to the strong electronegativity and steric bulk of the trifluoromethyl group. This can lead to improved stability and reactivity in various applications. For example, 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive in lithium-ion batteries shows improved cyclic stability and capacity retention, highlighting the impact of trifluoromethyl groups on the performance of energy storage materials . The study of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile reveals intramolecular hydrogen bonding and crystal packing influenced by the trifluoromethyl group, which could affect the compound's solubility and reactivity .
Scientific Research Applications
High-Temperature Vapor Phase Reactions
Nitrogen trifluoride reacts with benzylic substrates like 3-(Trifluoromethyl)benzonitrile at high temperatures, around 400°C. The reactions vary based on the substrate, leading to products like benzonitrile, demonstrating the involvement of this compound in high-temperature chemical processes and its potential in various industrial applications (Belter, 2011).
Electrolyte Additive in High Voltage Batteries
3-(Trifluoromethyl)benzonitrile, when used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries, shows significant improvement in cyclic stability. It forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution, which is pivotal for the durability and performance of batteries (Huang et al., 2014).
Catalysis in Chemical Synthesis
This compound is used in the iodination of substrates under continuous flow conditions, showcasing its role in facilitating and directing chemical synthesis pathways. The process involves C–H lithiation and treatment with iodine, proving its versatility and importance in synthetic chemistry (Dunn et al., 2018).
Safety And Hazards
3-(Trifluoromethyl)benzonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used when handling this chemical .
properties
IUPAC Name |
3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBINRVCUWLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022026 | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzonitrile | |
CAS RN |
368-77-4 | |
| Record name | 3-(Trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 368-77-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-m-toluonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7ZD7DK3AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














